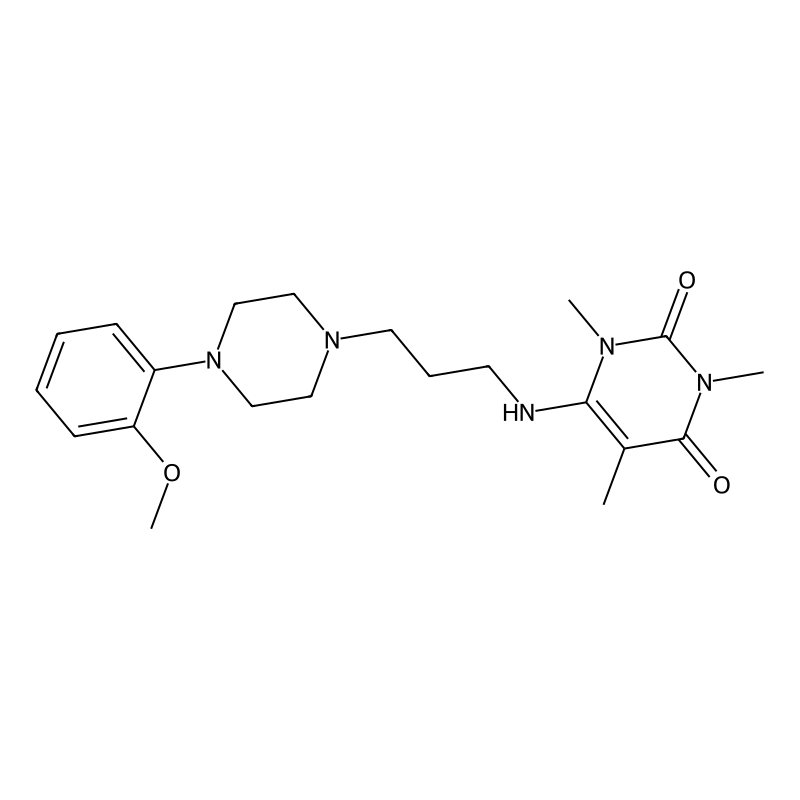

5-Methylurapidil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Field Pharmacology

Application Summary

5-Methylurapidil is a selective α1A-adrenoceptor antagonist . This means it blocks the action of adrenaline and noradrenaline on α1A-adrenoceptors, which are a type of protein on the surface of cells that respond to these hormones.

Methods of Application

5-Methylurapidil has been used for competitive binding in radioligand binding assays . In these assays, it competes with a radioactive ligand for binding to the α1A-adrenoceptor. The amount of 5-Methylurapidil that binds to the receptor can be determined by measuring the decrease in the amount of radioactive ligand that binds to the receptor.

Field Cardiovascular Research

5-Methylurapidil is also used in cardiovascular research, specifically in studying hypertension and heart failure .

Application Summary

5-Methylurapidil is a selective α1A-adrenoceptor antagonist . This means it blocks the action of adrenaline and noradrenaline on α1A-adrenoceptors, which are a type of protein on the surface of cells that respond to these hormones. In the context of cardiovascular diseases, these receptors play a crucial role in regulating blood pressure and heart function.

Methods of Application

In cardiovascular research, 5-Methylurapidil can be administered to animal models of hypertension or heart failure to study the effects of α1A-adrenoceptor blockade . The dosage and route of administration can vary depending on the specific experimental design.

Results or Outcomes

The use of 5-Methylurapidil in these studies can help researchers understand the role of α1A-adrenoceptors in cardiovascular diseases and potentially develop new therapeutic strategies . For example, blocking these receptors could help lower blood pressure in hypertensive patients or improve heart function in patients with heart failure.

5-Methylurapidil is a selective antagonist of the alpha-1A adrenergic receptor, belonging to a class of compounds that inhibit the action of endogenous or exogenous adrenergic agonists. Its chemical formula is C21H31N5O3, and it has a CAS Registry Number of 34661-85-3. This compound has garnered attention for its ability to selectively bind to adrenergic receptors, particularly in the context of cardiovascular and neurological studies.

5-Methylurapidil primarily functions through competitive inhibition at the alpha-1A adrenergic receptor. This interaction prevents the activation of these receptors by endogenous catecholamines, such as norepinephrine. The binding affinity of 5-methylurapidil has been quantitatively assessed through radioligand binding assays, demonstrating its capacity to inhibit [^3H]prazosin binding in various rat tissues, which serves as a measure of its effectiveness as an antagonist .

The biological activity of 5-methylurapidil extends to its influence on locomotion and feeding behaviors in animal models. Studies have shown that intracerebroventricular administration of this compound can significantly affect cocaine-stimulated hyperlocomotion and hypophagia in rats. Specifically, it has been observed to increase baseline food intake without altering locomotion in saline-treated rats, indicating a potential role in modulating appetite and movement .

The synthesis of 5-methylurapidil typically involves multi-step organic reactions that include the formation of key intermediates followed by selective modifications to achieve the final compound. While specific synthetic routes may vary, they generally involve the use of starting materials that undergo functional group transformations and coupling reactions. Precise methodologies are often proprietary or detailed in specialized chemical literature.

5-Methylurapidil has applications primarily in pharmacological research. Its role as a selective alpha-1A adrenergic receptor antagonist makes it valuable for studying cardiovascular responses and neurological pathways influenced by adrenergic signaling. Additionally, it is utilized in competitive binding assays to explore receptor interactions and drug efficacy .

Interaction studies involving 5-methylurapidil have highlighted its specificity for the alpha-1A adrenergic receptor compared to other subtypes. Research indicates that it can discriminate between different alpha-adrenergic receptor subtypes, providing insights into receptor pharmacology and potential therapeutic targets for conditions such as hypertension and anxiety disorders . The compound's interactions with other drugs have also been explored to understand its effects on various physiological processes.

Several compounds exhibit structural and functional similarities to 5-methylurapidil. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Similarity | Primary Action | Unique Features |

|---|---|---|---|

| Urapidil | High | Alpha-1 adrenergic antagonist | Also acts as a serotonin receptor agonist |

| Prazosin | Moderate | Alpha-1 adrenergic antagonist | Used primarily for hypertension treatment |

| Doxazosin | Moderate | Alpha-1 adrenergic antagonist | Long half-life, used for benign prostatic hyperplasia |

| Terazosin | Moderate | Alpha-1 adrenergic antagonist | Similar use as doxazosin but with different pharmacokinetics |

Uniqueness of 5-Methylurapidil: The compound's selectivity for the alpha-1A subtype distinguishes it from others like prazosin and doxazosin, which may interact with multiple adrenergic receptor subtypes. This selectivity allows for more targeted therapeutic effects and potentially fewer side effects related to broader receptor interactions.

Molecular Formula and Weight

5-Methylurapidil is characterized by specific molecular parameters that define its chemical identity. The compound has a molecular formula of C21H31N5O3 [1] [2] [3], representing a complex heterocyclic structure containing carbon, hydrogen, nitrogen, and oxygen atoms. The molecular weight has been consistently reported as 401.50 g/mol [1] [2], with the exact molecular weight determined to be 401.24996 Da through mass spectrometry [4]. The compound is registered under the Chemical Abstracts Service (CAS) number 34661-85-3 [1] [2] [3] and is catalogued in PubChem with the compound identifier (CID) 5640 [3] [5].

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C21H31N5O3 | [1] [2] [3] |

| Molecular Weight | 401.50 g/mol | [1] [2] |

| Molecular Weight (exact) | 401.24996 Da | [4] |

| CAS Registry Number | 34661-85-3 | [1] [2] [3] |

| PubChem CID | 5640 | [3] [5] |

Structural Characteristics and Functional Groups

5-Methylurapidil exhibits a complex molecular architecture comprising several distinct functional groups that contribute to its pharmacological properties. The compound contains a pyrimidine-2,4-dione core structure, which is a uracil derivative characterized by the presence of two carbonyl groups at positions 2 and 4 of the pyrimidine ring [6] [7]. This core structure is methylated at position 5 of the pyrimidine ring, giving the compound its distinctive name.

The molecule features a methoxyphenyl group attached to a piperazine ring system, which provides conformational flexibility and contributes to the compound's binding properties [8] [9]. The piperazine ring is a six-membered heterocycle containing two nitrogen atoms, which enhances hydrogen-bonding potential and facilitates receptor interactions [9]. Additionally, the compound contains a propylamine linker connecting the piperazine system to the methylated uracil core.

The structural formula reveals multiple functional groups:

- A methoxy group (-OCH3) attached to the phenyl ring, which modulates solubility and target affinity

- Two N-methyl groups on the pyrimidine ring system

- An amino group serving as a hydrogen bond donor

- Multiple nitrogen atoms functioning as hydrogen bond acceptors

Chemical Stability and Physical Properties

5-Methylurapidil presents as a white solid at room temperature [10] [11], exhibiting good stability under standard storage conditions. The compound is recommended to be stored at room temperature in a tightly sealed container [2]. Chemical stability studies indicate that the compound maintains its integrity under normal handling and storage conditions.

The solubility profile of 5-Methylurapidil demonstrates limited aqueous solubility, with water solubility of 0.4 mg/mL at room temperature [10] [11] [12]. However, solubility is significantly enhanced in acidic conditions, with 0.1 M hydrochloric acid providing solubility of 3.8 mg/mL [2] [10] [12]. This pH-dependent solubility behavior is consistent with the compound's basic piperazine functionality, which becomes protonated under acidic conditions.

The compound is classified under WGK 3 in the German Water Hazard Classification system [10] [11], indicating its potential environmental impact. Physical handling requires standard laboratory safety precautions, including the use of eyeshields, gloves, and type N95 respiratory protection when appropriate [10].

| Property | Value | Source |

|---|---|---|

| Physical Form | Solid | [2] [10] [11] |

| Color | White | [10] [11] |

| Solubility in Water | 0.4 mg/mL | [10] [11] [12] |

| Solubility in 0.1 M HCl | 3.8 mg/mL | [2] [10] [12] |

| Storage Temperature | Room Temperature | [2] |

| WGK Germany Classification | WGK 3 | [10] [11] |

Hydrogen Bond Acceptors and Donors

The hydrogen bonding characteristics of 5-Methylurapidil are crucial for its biological activity and pharmacokinetic properties. Analysis of the molecular structure reveals eight hydrogen bond acceptor sites [13] [14], primarily consisting of nitrogen atoms in the piperazine ring, pyrimidine ring, and the oxygen atoms in the methoxy group and carbonyl groups of the uracil core.

The compound contains a single hydrogen bond donor site [13] [14], which corresponds to the amino nitrogen in the propylamine linker connecting the piperazine and pyrimidine systems. This asymmetric hydrogen bonding profile, with multiple acceptor sites and limited donor capacity, influences the compound's interaction with biological targets and its pharmacological selectivity.

The hydrogen bonding pattern is consistent with the compound's known biological activity as a selective α1A-adrenoceptor antagonist and 5-HT1A receptor agonist [2] [15]. The specific arrangement of hydrogen bond acceptors and donors facilitates the formation of key intermolecular interactions with amino acid residues in the binding sites of these receptors.

Rotatable Bonds and Molecular Configuration

5-Methylurapidil possesses seven rotatable bonds [13] [14] [16], indicating significant conformational flexibility. This flexibility is primarily contributed by the propylamine linker and the piperazine ring system, which can adopt multiple conformations to optimize binding interactions with different receptor sites.

The molecular configuration is classified as achiral [1], with no defined stereocenters (0/0) [1] and no E/Z geometric centers [1]. This achiral nature simplifies the compound's synthesis and eliminates stereoisomer-related variability in biological activity. The compound carries no formal charge under physiological conditions [1], contributing to its ability to cross biological membranes.

The conformational flexibility provided by the rotatable bonds is essential for the compound's dual pharmacological activity, allowing it to adopt different conformations when binding to α1A-adrenoceptors versus 5-HT1A receptors. This structural adaptability contributes to the compound's unique pharmacological profile [15].

| Property | Value | Source |

|---|---|---|

| Hydrogen Bond Acceptors | 8 | [13] [14] |

| Hydrogen Bond Donors | 1 | [13] [14] |

| Rotatable Bonds | 7 | [13] [14] [16] |

| Topological Polar Surface Area (TPSA) | 71.74 Ų | [14] |

| XLogP | 3.88 | [5] [14] |

| Stereochemistry | ACHIRAL | [1] |

| Optical Activity | NONE | [1] |

| Defined Stereocenters | 0 / 0 | [1] |

| E/Z Centers | 0 | [1] |

| Charge | 0 | [1] |

SMILES and InChI Notations

The structural representation of 5-Methylurapidil is standardized through various chemical notation systems. The Simplified Molecular Input Line Entry System (SMILES) notation for the compound is: COC1=C(C=CC=C1)N2CCN(CCCNC3=C(C)C(=O)N(C)C(=O)N3C)CC2 [1] [17] [4]. This notation provides a linear representation of the molecular structure, encoding the connectivity and arrangement of atoms.

The International Chemical Identifier (InChI) provides a more comprehensive structural description: InChI=1S/C21H31N5O3/c1-16-19(23(2)21(28)24(3)20(16)27)22-10-7-11-25-12-14-26(15-13-25)17-8-5-6-9-18(17)29-4/h5-6,8-9,22H,7,10-15H2,1-4H3 [1] [17] [4]. The corresponding InChI Key is HIHZDNKKIUQQSC-UHFFFAOYSA-N [1] [17] [4], providing a unique identifier for database searches and chemical informatics applications.

The systematic IUPAC name for the compound is 6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3,5-trimethylpyrimidine-2,4-dione [5] [14] [4], which precisely describes the substitution pattern and connectivity of functional groups within the molecular structure.

| Notation Type | Value | Source |

|---|---|---|

| SMILES | COC1=C(C=CC=C1)N2CCN(CCCNC3=C(C)C(=O)N(C)C(=O)N3C)CC2 | [1] [17] [4] |

| InChI | InChI=1S/C21H31N5O3/c1-16-19(23(2)21(28)24(3)20(16)27)22-10-7-11-25-12-14-26(15-13-25)17-8-5-6-9-18(17)29-4/h5-6,8-9,22H,7,10-15H2,1-4H3 | [1] [17] [4] |

| InChI Key | HIHZDNKKIUQQSC-UHFFFAOYSA-N | [1] [17] [4] |

| IUPAC Name | 6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3,5-trimethylpyrimidine-2,4-dione | [5] [14] [4] |

The synthesis of 5-Methylurapidil follows established synthetic pathways that have been developed and refined through extensive research. The compound, with the molecular formula C21H31N5O3 and Chemical Abstracts Service registry number 34661-85-3, represents a methylated derivative of urapidil with distinct pharmacological properties [1] [2] [3].

The primary synthetic approach involves multi-step organic synthesis protocols that incorporate specialized reaction conditions and specific reagent selections. Research has demonstrated that the synthesis typically employs nucleophilic substitution reactions combined with cyclization processes to construct the complex heterocyclic framework characteristic of 5-Methylurapidil [4]. The synthetic methodology requires careful control of reaction parameters including temperature, solvent selection, and reaction time to achieve optimal yields and purity.

Advanced synthetic techniques have been developed utilizing beta-cyclodextrin as an inverse phase-transfer catalyst, which has shown enhanced efficiency in the formation of the target compound [4]. This methodology represents a significant advancement in synthetic chemistry, providing improved reaction rates and selectivity compared to conventional synthetic approaches.

The synthetic route typically involves the formation of the pyrimidine core structure followed by the attachment of the piperazine-containing side chain. The methylation step that distinguishes 5-Methylurapidil from its parent compound requires specific methylating agents and controlled reaction conditions to ensure regioselective modification [4].

Temperature control during synthesis is critical, with optimal reaction temperatures ranging from room temperature to moderate heating conditions depending on the specific synthetic step. The use of inert atmospheric conditions is often required to prevent oxidative degradation of sensitive intermediates [5].

Purification Techniques

The purification of 5-Methylurapidil employs sophisticated techniques designed to achieve pharmaceutical-grade purity levels. Counter-solvent recrystallization has emerged as the primary purification method, demonstrating exceptional effectiveness in removing impurities and achieving high purity standards [6] [7].

The counter-solvent recrystallization process involves dissolving crude 5-Methylurapidil with purity greater than 96% in dimethyl sulfoxide at elevated temperatures of approximately 45°C [7]. Following complete dissolution and filtration, the solution is introduced to an anti-solvent system under controlled stirring conditions. This process results in selective precipitation of the purified compound while maintaining impurities in solution.

The purification methodology achieves remarkable purity levels exceeding 99.82% as determined by High Performance Liquid Chromatography analysis [6]. The process demonstrates superior recovery rates compared to alternative purification techniques and proves highly suitable for industrial-scale production requirements.

Solid phase extraction techniques utilizing specialized polymeric cartridges have also been developed for purification applications. The Strata X polymeric reversed-phase cartridges demonstrate excellent performance with recovery rates exceeding 90% [8]. These cartridges employ a 33-micrometer polymeric reversed-phase material that provides selective retention and elution of 5-Methylurapidil.

The solid phase extraction protocol involves pre-conditioning cartridges with methanol followed by water equilibration. Sample loading occurs in acidic conditions using 2% orthophosphoric acid, followed by washing steps with water and 5% methanol in water. Final elution employs pure methanol to recover the purified compound [8].

Vacuum drying represents the final purification step, removing residual solvents and achieving the desired solid-state form. This process requires controlled temperature and pressure conditions to prevent thermal decomposition while ensuring complete solvent removal [6] [7].

Solubility Characteristics and Solution Preparation

5-Methylurapidil exhibits distinctive solubility characteristics that significantly influence solution preparation protocols and analytical procedures. The compound demonstrates limited aqueous solubility, with water solubility measured at 0.4 milligrams per milliliter under standard conditions [1] [9] [10].

Enhanced solubility is achieved in acidic conditions, with 0.1 Molar hydrochloric acid providing solubility of 3.8 milligrams per milliliter [1] [9] [10]. This pH-dependent solubility behavior reflects the basic nature of the piperazine moiety within the molecular structure and provides important guidance for formulation development.

The predicted pKa value of 7.79±0.10 indicates the compound exists in equilibrium between protonated and neutral forms at physiological pH [10] [11]. This characteristic influences both solubility behavior and analytical detection methods.

Solution preparation protocols require careful attention to pH control and solvent selection. Stock solutions are typically prepared in organic solvents such as methanol and water mixtures in 50:50 volume ratios to ensure complete dissolution while maintaining stability [8]. Working standard solutions are prepared through serial dilution methods using the same solvent system to maintain consistency.

For analytical applications, solutions are prepared at concentrations ranging from 5.201 to 1501.188 nanograms per milliliter depending on the intended analytical method [8]. Quality control samples are prepared at multiple concentration levels including Lower Limit of Quantification Quality Control at 5.201 nanograms per milliliter, Low Quality Control at 14.962 nanograms per milliliter, Medium Quality Control at 610.679 nanograms per milliliter, and High Quality Control at 1197.409 nanograms per milliliter [8].

Temperature considerations are important during solution preparation, with storage at -20°C recommended for long-term stability [1] [9]. Stock solutions demonstrate stability for several months when properly stored under controlled conditions.

Analytical Verification of Purity

Analytical verification of 5-Methylurapidil purity employs multiple complementary techniques to ensure comprehensive characterization and quality assessment. High Performance Liquid Chromatography represents the primary analytical method for purity determination and quantitative analysis [12].

The High Performance Liquid Chromatography method utilizes an Inertsil Octadecylsilane column with dimensions of 4.6 millimeters × 250 millimeters and 5-micrometer particle size [12]. The mobile phase comprises acetonitrile, 50 millimolar ammonium dihydrogen phosphate, and triethanolamine in a ratio of 25:75:0.5 volume per volume, with pH adjusted to 5.5 using orthophosphoric acid. Detection occurs at 270 nanometers wavelength with a flow rate of 1.0 milliliter per minute.

The High Performance Liquid Chromatography method demonstrates excellent linearity over the range of 10 to 160 micrograms per milliliter with a correlation coefficient of 0.9997 [12]. Recovery studies show mean recovery ranging from 99.16 to 100.04%, while intra-day and inter-day relative standard deviations remain below 2.0%.

Liquid Chromatography-Tandem Mass Spectrometry provides enhanced sensitivity and specificity for analytical verification. The method employs electrospray ionization with selected reaction monitoring, utilizing mass transitions of 388.2 → 190.1 for 5-Methylurapidil [8]. The method achieves a lower limit of quantification of 5.201 nanograms per milliliter with excellent precision and accuracy parameters.

Nuclear Magnetic Resonance spectroscopy serves as a definitive structural confirmation technique. Both proton and carbon-13 Nuclear Magnetic Resonance experiments provide comprehensive structural characterization, with specific chemical shift patterns confirming the molecular structure and purity [13] [14]. Two-dimensional Nuclear Magnetic Resonance techniques including Correlation Spectroscopy and Heteronuclear Single Quantum Coherence experiments provide additional structural verification.

Mass spectrometry analysis employs electrospray ionization coupled with quadrupole time-of-flight detection for molecular weight confirmation and fragmentation pattern analysis [15] [16]. The molecular ion peak at mass-to-charge ratio 402.25 corresponds to the protonated molecular ion, while characteristic fragmentation patterns provide structural confirmation.

Infrared spectroscopy provides functional group identification and purity assessment through analysis of characteristic absorption bands. The technique serves as a complementary method for structural verification and detection of potential impurities or degradation products.

The analytical verification protocol incorporates system suitability testing to ensure analytical method performance. Parameters including retention time precision, peak symmetry, theoretical plate count, and resolution between analyte and potential impurities are monitored to maintain analytical reliability [12].

Validation parameters including specificity, linearity, precision, accuracy, limit of detection, and limit of quantification are established according to International Council for Harmonisation guidelines. Stress testing under acidic, alkaline, oxidative, photolytic, and thermal conditions demonstrates analytical method stability-indicating capability [12] [17].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Wikipedia

Dates

Antidiuretic and antinatriuretic response to high salt load in normotensive Wistar-Kyoto rats: Role of alpha-1A-adrenoreceptors

R N Kazi, M A Sattar, E J JohnsPMID: 28332265 DOI: 10.1111/aap.12053

Abstract

Altered renal adrenergic responses have been recognized as pathophysiological responses to high salt intake. This study aims to investigate the influence of 6 weeks of high salt diet on α-adrenoceptor regulation of renal tubular antinatriuretic and antidiuretic response in normal Wistar Kyoto rats. To achieve the above objective, antinatriuretic and antidiuretic response to phenylephrine was measured in the absence and presence of 5-methylurapidil (5-MeU) using the inulin clearance method. Systemic mean arterial blood pressure and renal haemodynamics were also measured simultaneously. Six weeks of high salt intake in Wistar-Kyoto (WKY) rats did not bring any significant increase in mean arterial blood pressure. WKY rat on high salt diet (WKYHNa) showed an exaggerated increase in absolute and fractional sodium excretion. There was a significant involvement of α

-adrenoceptor in carrying out renal tubular antinatriuretic and antidiuretic response in Wistar Kyoto rats on normal sodium diet (WKYNNa). However, α

-adrenoceptor played a minimal role in handling the tubular reabsorptive response in WKY rats on high salt diet.

Simultaneous activation of the α1A-, α1B- and α1D-adrenoceptor subtypes in the nucleus accumbens reduces accumbal dopamine efflux in freely moving rats

Yuri Aono, Hiroko Taguchi, Tadashi Saigusa, Takuya Uchida, Koji Takada, Hatakazu Takiguchi, Tetsuo Shirakawa, Noriyoshi Shimizu, Noriaki Koshikawa, Alexander R CoolsPMID: 25438092 DOI: 10.1097/FBP.0000000000000113

Abstract

Intra-accumbal infusion of the α1-adrenergic agonist methoxamine, which has comparable affinity for α1A-, α1B- and α1D-adrenoceptor subtypes, fails to alter noradrenaline efflux but reduces dopamine efflux in the nucleus accumbens of rats. In-vivo microdialysis experiments were carried out to analyse the putative contribution of α1A-, α1B- and α1D-adrenoceptor subtypes to the methoxamine-induced decrease in accumbal dopamine efflux in freely moving rats. The drugs used were dissolved in the infusion medium and administered locally through a dialysis membrane. Intra-accumbal infusions of the α1A-adrenoceptor antagonist 5-methylurapidil (6 pmol), the α1B-adrenoceptor antagonist cyclazosin (0.6 and 6 pmol) and the α1D-adrenoceptor antagonist BMY 7378 (0.6 pmol) did not alter accumbal efflux of noradrenaline or dopamine: pretreatment with each of these α1-adrenoceptor subtype-selective antagonists counteracted the methoxamine (24 pmol)-induced decrease in accumbal dopamine efflux. Doses indicated are the total amount of drug administered over a 60-min infusion period. These results clearly suggest that the α1A-, α1B- and α1D-adrenoceptor subtypes in the nucleus accumbens mediate the α1-adrenergic agonist methoxamine-induced decrease in accumbal dopamine efflux. The present study also provides in-vivo neurochemical evidence indicating that concomitant, but not separate, activation of the α1A-, α1B- and α1D-adrenoceptors in the nucleus accumbens is required for α1-adrenergic inhibition of accumbal dopaminergic activity.Ma huang and alpha subtype adrenoceptors in the cat pulmonary vascular bed

Jason M Hoover, Alan D Kaye, Ikhlass N Ibrahim, Aaron M FieldsPMID: 22432432 DOI: 10.1080/19390210802332737

Abstract

To test the hypothesis that ma huang induces a pressor response in the pulmonary vascular bed of the cat and identify the alpha (1)-adrenoceptor subtype pathway(s) involved in the mediation or modulation of these effects.Prospective vehicle controlled study.

University research laboratory.

Intact chest preparation; adult mongrel cats.

In separate experiments, the effects of phentolamine, the alpha-adrenergic antagonist; prazosin, a selective alpha (1)-adrenoceptor antagonist; BMY 7378, a selective alpha (1) D-subtype adrenoceptor antagonist; 5-methyl-urapidil, the selective alpha (1)A-subtype adrenoceptor antagonist; and chloroethylclonidine, an alpha (1)B-subtype and (1) D-subtype adrenoceptor antagonist, were investigated on pulmonary arterial responses to ma huang and other agonist agents in the pulmonary vascular bed of the cat.

Under constant flow conditions, lobar arterial perfusion pressure and systemic pressure were continuously monitored, electronically averaged, and permanently recorded. In the feline vascular bed of the isolated left lower lobe, ma huang induced a dose-dependent vasopressor response that was not significantly attenuated following administration of 5-methyl-urapidil. However, the responses to Ma huang were significantly reduced after administration of phentolamine, prazosin, BMY 7378, and chloroethylclonidine.

The results of the present study suggest that ma huang has potent vasopressor activity in the pulmonary vascular bed of the cat and that this response may be mediated or modulated by both alpha (1)B-subtype and (1)D-subtype adrenoceptor sensitive pathways.

The Alpha-1A Adrenergic Receptor in the Rabbit Heart

R Croft Thomas Jr, Patrick M Cowley, Abhishek Singh, Bat-Erdene Myagmar, Philip M Swigart, Anthony J Baker, Paul C SimpsonPMID: 27258143 DOI: 10.1371/journal.pone.0155238

Abstract

The alpha-1A-adrenergic receptor (AR) subtype is associated with cardioprotective signaling in the mouse and human heart. The rabbit is useful for cardiac disease modeling, but data on the alpha-1A in the rabbit heart are limited. Our objective was to test for expression and function of the alpha-1A in rabbit heart. By quantitative real-time reverse transcription PCR (qPCR) on mRNA from ventricular myocardium of adult male New Zealand White rabbits, the alpha-1B was 99% of total alpha-1-AR mRNA, with <1% alpha-1A and alpha-1D, whereas alpha-1A mRNA was over 50% of total in brain and liver. Saturation radioligand binding identified ~4 fmol total alpha-1-ARs per mg myocardial protein, with 17% alpha-1A by competition with the selective antagonist 5-methylurapidil. The alpha-1D was not detected by competition with BMY-7378, indicating that 83% of alpha-1-ARs were alpha-1B. In isolated left ventricle and right ventricle, the selective alpha-1A agonist A61603 stimulated a negative inotropic effect, versus a positive inotropic effect with the nonselective alpha-1-agonist phenylephrine and the beta-agonist isoproterenol. Blood pressure assay in conscious rabbits using an indwelling aortic telemeter showed that A61603 by bolus intravenous dosing increased mean arterial pressure by 20 mm Hg at 0.14 μg/kg, 10-fold lower than norepinephrine, and chronic A61603 infusion by iPRECIO programmable micro Infusion pump did not increase BP at 22 μg/kg/d. A myocardial slice model useful in human myocardium and an anthracycline cardiotoxicity model useful in mouse were both problematic in rabbit. We conclude that alpha-1A mRNA is very low in rabbit heart, but the receptor is present by binding and mediates a negative inotropic response. Expression and function of the alpha-1A in rabbit heart differ from mouse and human, but the vasopressor response is similar to mouse.Adventitia removal does not modify the alphaID-adrenoceptors response in aorta during hypertension and ageing

J H Gómez-Zamudio, R Villalobos-MolinaPMID: 19566752 DOI: 10.1111/j.1474-8673.2009.00432.x

Abstract

1 The aim of the current study was to characterize the alpha(1)-adrenergic receptors (alpha(1)-ARs) present in the isolated tunica media of aorta, in normotensive Wistar Kyoto (WKY) and spontaneously hypertensive (SHR) rats during the course of ageing and hypertension (rats of 1, 3, 6 and 12 months of age). In all vessels, endothelium was removed. 2 In isolated aortic rings, phenylephrine increased contraction in a concentration- and age-dependent manner and was impaired in old SHR compared with WKY rats. 3 The alpha(1)-AR selective antagonist prazosin showed high affinity (pA(2)) in vessels from both rat strains. 4 The potency of the alpha(1A)-AR selective antagonists, RS 100329 (5-methyl-3-[3-[4-[2-(2,2,2,-trifluoroethoxy) phenyl]-1-piperazinyl] propyl]-2,4-(1H)-pyrimidinedione) and 5-methylurapidil in antagonizing aortic phenylephrine-responses was low. 5 The alpha(1D)-AR selective antagonist, BMY 7378 (8-[2-[4-(2-methoxyphenyl)-1 piperazynil] ethyl]-8-azaspiro [4.5] decane-7,9-dione) potently blocked phenylephrine-induced responses in aorta from both strains and at all ages. 6 Adventitia removal decreased E(max) in older rats and modified the relative affinity (pD(2)), but did not affect the affinity of the selective antagonists. 7 The results suggest that aorta tunica alpha(1D)-AR is the main subtype involved in phenylephrine-induced contraction of rat aorta, while alpha(1A)-AR plays only a minor role. 8 Ageing and hypertension did not modify alpha(1)-ARs in the blood vessel and the tunica adventitia does not seem to participate in contraction, even though alpha(1)-ARs are expressed.Influence of high dietary sodium intake on the functional subtypes of alpha-adrenoceptors in the renal cortical vasculature of Wistar-Kyoto rats

R N Kazi, A S Munavvar, N A Abdullah, A H Khan, E J JohnsPMID: 19302553 DOI: 10.1111/j.1474-8673.2009.00428.x

Abstract

1 Increased renal vascular resistance is one renal functional abnormality that contributes to hypertension, and alpha(1)-adrenoceptors play a pivotal role in modulating this renal vascular resistance. This study investigates the functional contribution of alpha(1)-adrenoceptor subtypes in the renal cortical vasculature of Wistar-Kyoto rats on a normal sodium diet (WKYNNa) compared with those given saline to drink for 6 weeks (WKYHNa). 2 The renal cortical vascular responses to the adrenergic agonists noradrenaline (NA), methoxamine (ME) and phenylephrine (PE) were measured in WKYHNa and WKYNNa rats either in the absence (the control phase) or presence of chloroethylclonidine (CEC), an alpha(1B)-adrenoceptor antagonist, 5-methylurapidil (5-MeU), an alpha(1A) antagonist, or BMY7378, an alpha(1D) antagonist. 3 Results showed a greater renal cortical vascular sensitivity to NA, PE and ME in the WKYHNa compared with WKYNNa rats (P < 0.05). Moreover, 5-MeU and BMY7378 attenuated adrenergically induced renal cortical vasoconstriction in WKYHNa and WKYNNa rats; this response was largely blunted in CEC-treated WKYHNa rats (all P < 0.05) but not in CEC-treated WKYNNa rats. 4 The data suggest that irrespective of dietary sodium content, in Wistar-Kyoto rats alpha(1A)- and alpha(1D)-subtypes are the major alpha(1)-adrenoceptors in renal cortical vasculature; however, there appears to be a functional involvement of alpha(1B)-adrenoceptors in the WKYHNa rats.Molecular and pharmacological characteristics of the gerbil α(1a)-adrenergic receptor

Kelly M Witt, Charles S Bockman, Herbert K Dang, Daniel D Gruber, Philine Wangemann, Margaret A ScofieldPMID: 22101021 DOI: 10.1016/j.heares.2011.11.002

Abstract

The spiral modiolar artery supplies blood and essential nutrients to the cochlea. Our previous functional study indicates the α(1A)-adrenergic receptor subtype mediates vasoconstriction of the gerbil spiral modiolar artery. Although the gerbil cochlea is often used as a model in hearing research, the molecular and pharmacological characteristics of the cloned gerbil α(1a)-adrenergic receptor have not been determined. Thus we cloned, expressed and characterized the gerbil α(1a)-adrenergic receptor and then compared its molecular and pharmacological properties to those of other mammalian α(1a)-adrenergic receptors. The cDNA clone contained 1404 nucleotides, which encoded a 467 amino acid peptide with a deduced sequence having 96.8, 96.4 and 91.6% identity to rat, mouse and human α(1a)-receptors, respectively. We transiently transfected the α(1a)-adrenergic receptor into COS-1 cells and determined its pharmacological characteristics by [(3)H]prazosin binding. Unlabeled prazosin had a K(i) of 0.89±0.1nM. The α(1A)-adrenergic receptor-selective antagonists, 5-methylurapidil and WB-4101, bound with high affinity and had K(i) values of 4.9±1 and 1.0±0.1nM, respectively. BMY-7378, an α(1D)-adrenergic receptor-selective antagonist, bound with low affinity (260±60nM). The 91.6% amino acid sequence identity and K(i)s of the cloned gerbil α(1a)-adrenergic receptor are similar to those of the human α(1a)-adrenergic receptor clone. These results show that the gerbil α(1a)-adrenergic receptor is representative of the human α(1a)-adrenergic receptor, lending validity to the use of the gerbil spiral modiolar artery as a model in studies of vascular disorders of the cochlea.Epinephrine, phenylephrine, and methoxamine induce infiltrative anesthesia via alpha1-adrenoceptors in rats

Ja-ping Shieh, Chin-chen Chu, Jhi-joung Wang, Mao-tsun LinPMID: 19730427 DOI: 10.1038/aps.2009.129

Abstract

To assess whether epinephrine, phenylephrine, and methoxamine act via certain subtypes of adrenoceptors to exert their local anesthetic activity.We investigated cutaneous anesthesia from adrenoceptor agonists and/or antagonists in conscious, unanesthetized Sprague-Dawley male rats (weight 200-250 g). Cutaneous anesthesia was evidenced by a block of the cutaneous trunci muscle reflex, which is characterized by reflex movement of the skin over the back produced by twitches of lateral thoracispinal muscles in response to local dorsal cutaneous noxious pinprick.

Local infiltration of epinephrine, L-phenylephrine, or methoxamine alone induces cutaneous anesthesia in rats in a dose-dependent way. Epinephrine is found to be 19 and 29 times more potent than those of methoxamine and L-phenylephrine, respectively. The cutaneous anesthesia induced by epinephrine, phenylephrine, or methoxamine can be significantly reduced by alpha(1)-adrenoceptor antagonists (eg, prazosin), alpha1, alpha2-adrenoceptor antagonist, alpha(1A)-adrenoceptor antagonist (eg, 5-methylurapdil), alpha(1B)-adrenoceptor antagonist (eg, chloroethylclonidine), or alpha(1D)-adrenoceptor antagonist (eg, BMY7873).

Our results indicate that epinephrine, phenylephrine and methoxamine all act mainly via mixed subtypes of alpha(1)-adrenoceptors to induce cutaneous anesthesia in the rat.

Cystathione gamma lyase/Hydrogen Sulphide Pathway Up Regulation Enhances the Responsiveness of α1A and α1B-Adrenoreceptors in the Kidney of Rats with Left Ventricular Hypertrophy

Ashfaq Ahmad, Munavvar A Sattar, Maleeha Azam, Mohammed H Abdulla, Safia A Khan, Fayyaz Hashmi, Nor A Abdullah, Edward J JohnsPMID: 27191852 DOI: 10.1371/journal.pone.0154995

Abstract

The purpose of the present study was to investigate the interaction between H2S and NO (nitric oxide) in the kidney and to evaluate its impact on the functional contribution of α1A and α1B-adrenoreceptors subtypes mediating the renal vasoconstriction in the kidney of rats with left ventricular hypertrophy (LVH). In rats the LVH induction was by isoprenaline administration and caffeine in the drinking water together with intraperitoneal administration of H2S. The responsiveness of α1A and α1B to exogenous noradrenaline, phenylephrine and methoxaminein the absence and presence of 5-methylurapidil (5-MeU) and chloroethylclonidine (CEC) was studied. Cystathione gamma lyase (CSE), cystathione β synthase (CBS), 3-mercaptopyruvate sulphar transferase (3-MST) and endothelial nitric oxide synthase (eNOS) were quantified. There was significant up regulation of CSE and eNOS in the LVH-H2S compared to the LVH group (P<0.05). Baseline renal cortical blood perfusion (RCBP) was increased (P<0.05) in the LVH-H2S compared to the LVH group. The responsiveness of α1A-adrenergic receptors to adrenergic agonists was increased (P<0.05) after administration of low dose 5-Methylurapidil in the LVH-H2S group while α1B-adrenergic receptors responsiveness to adrenergic agonists were increased (P<0.05) by both low and high dose chloroethylclonidine in the LVH-H2S group. Treatment of LVH with H2S resulted in up-regulation of CSE/H2S, CBS, and 3-MST and eNOS/NO/cGMP pathways in the kidney. These up regulation of CSE/H2S, CBS, and 3-MST and eNOS/NO/cGMP pathways enhanced the responsiveness of α1A and α1B-adrenoreceptors subtypes to adrenergic agonists in LVH-H2S. These findings indicate an important role for H2S in modulating deranged signalling in the renal vasculature resulting from LVH development.Cell membrane chromatography competitive binding analysis for characterization of α1A adrenoreceptor binding interactions

Hui Du, Jing Ren, Sicen Wang, Langchong HePMID: 21544540 DOI: 10.1007/s00216-011-5026-z